Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions. This reaction forms the imidazo[1,2-a]pyridine core, which is then methylated at the 5-position . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate: This compound has a similar structure but differs in the position of the methyl group, which can affect its chemical reactivity and biological activity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity, this compound has different substituents that enhance its pharmacological properties.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to a class of imidazo-pyridine derivatives. The synthesis typically involves multi-step chemical reactions that can be modified by varying solvents or conditions to optimize yield and purity. The following table summarizes key structural features:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Imidazo-pyridine derivative | Methyl group at the 5-position affecting biological activity |
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | Imidazo-pyridine derivative | Variation in methyl group positioning |
Ethyl imidazo[1,2-a]pyridine-3-carboxylate | Imidazo-pyridine derivative | Different carboxylate position influencing activity |
This compound exhibits various biological activities:
- Hypoxia-Inducible Factor (HIF) Inhibition : This compound has been identified as a potential inhibitor of hypoxia-inducible factor 1 alpha prolyl hydroxylase (HIF-PH), which plays a critical role in cellular adaptation to low oxygen levels. This inhibition suggests therapeutic applications in ischemic diseases where oxygen supply is compromised .
- Antithrombotic Potential : Some derivatives of this compound have shown promise as precursors for developing factor Xa inhibitors, which are crucial in managing thromboembolic disorders. This highlights its potential in anticoagulant therapy .
- Antimicrobial Activity : Research has indicated that imidazo[1,2-a]pyridine derivatives can inhibit Mycobacterium tuberculosis. For instance, compounds structurally related to this compound have demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains .
Case Studies
Several studies provide insights into the biological efficacy of this compound:
- Study on HIF-PH Inhibition : A study demonstrated that derivatives of this compound could effectively inhibit HIF-PH activity in vitro, leading to increased erythropoietin production and improved oxygen delivery in ischemic tissues .
- Antimicrobial Screening : In a comprehensive screening against various strains of Mycobacterium tuberculosis, derivatives exhibited potent antibacterial activity with significant reductions in bacterial viability observed at low concentrations .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics and metabolic stability:
Parameter | Value |
---|---|
Plasma protein binding | >99% |
CYP enzyme inhibition | Variable across CYP isoforms |
Hepatocyte viability at 2 hrs | 0.19% remaining (human) |
These parameters indicate a promising profile for further development; however, detailed toxicological assessments are essential to ensure safety for clinical use.
Properties
IUPAC Name |
ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-10-6-4-5-8(2)13(9)10/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMUQVAOZYUVIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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